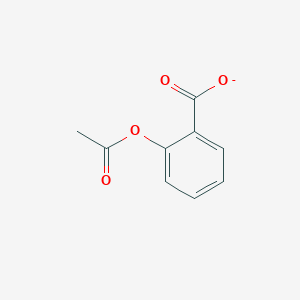
2-acetyloxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyloxybenzoate, also known as acetylsalicylate, is a chemical compound with the molecular formula C9H7O4. It is an ester of salicylic acid and acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetyloxybenzoate can be synthesized through the esterification of salicylic acid with acetic anhydride. The reaction typically involves the following steps:
Reactants: Salicylic acid and acetic anhydride.
Catalyst: Concentrated sulfuric acid or phosphoric acid.
Reaction Conditions: The mixture is heated to around 60-70°C for a few hours.
Product Isolation: The reaction mixture is then cooled, and the product is precipitated out by adding water.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2-Acetyloxybenzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound hydrolyzes to form salicylic acid and acetic acid.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Various nucleophiles can be used to replace the acetyl group.
Major Products Formed
Hydrolysis: Salicylic acid and acetic acid.
Oxidation: Various carboxylic acids and ketones.
Substitution: Derivatives of salicylic acid with different functional groups.
Scientific Research Applications
2-Acetyloxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: It serves as a tool to study the effects of non-steroidal anti-inflammatory drugs (NSAIDs) on biological systems.
Medicine: As the active ingredient in aspirin, it is extensively studied for its analgesic, antipyretic, and anti-inflammatory properties.
Industry: It is used in the production of various pharmaceuticals and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
2-Acetyloxybenzoate exerts its effects primarily through the inhibition of the enzyme cyclooxygenase (COX). This enzyme is involved in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating symptoms associated with inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: The parent compound of 2-acetyloxybenzoate, used in the treatment of skin conditions and as a precursor in the synthesis of other compounds.
Acetylsalicylic Acid:
Methyl Salicylate: An ester of salicylic acid and methanol, used as a flavoring agent and in topical analgesics.
Uniqueness
This compound is unique due to its dual role as an ester of salicylic acid and acetic acid, which imparts it with both anti-inflammatory and analgesic properties. Its ability to inhibit cyclooxygenase makes it a valuable compound in the treatment of pain, fever, and inflammation .
Properties
Molecular Formula |
C9H7O4- |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
2-acetyloxybenzoate |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/p-1 |
InChI Key |
BSYNRYMUTXBXSQ-UHFFFAOYSA-M |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-] |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


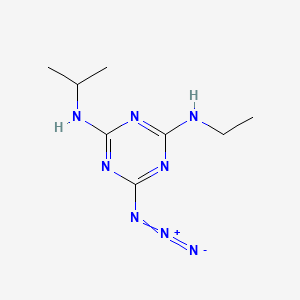
![15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylic acid](/img/structure/B1226798.png)

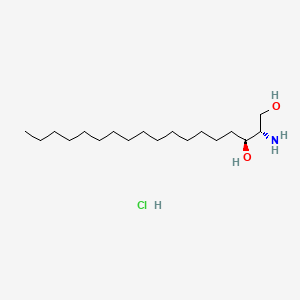
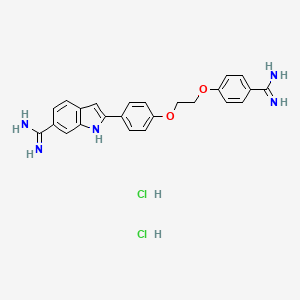
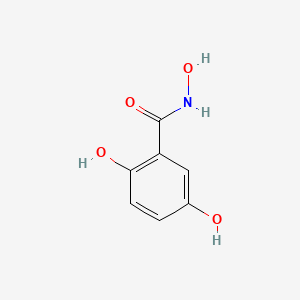
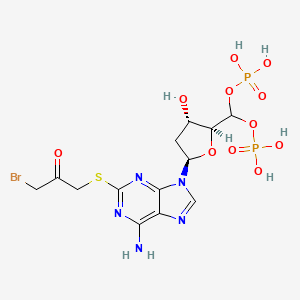
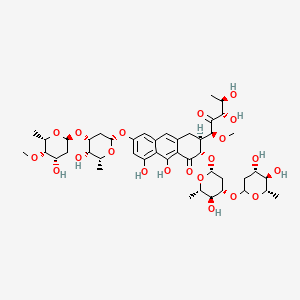
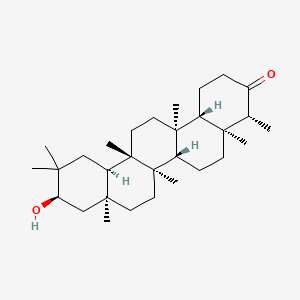
![(1R,2S,5R,8S,9S,12R,13R)-8,12-dihydroxy-2,6,6',6',9,13-hexamethyl-16-methylidenespiro[10,14-dioxatetracyclo[7.6.1.01,12.02,7]hexadec-6-ene-5,5'-pyran]-2',11,15-trione](/img/structure/B1226812.png)
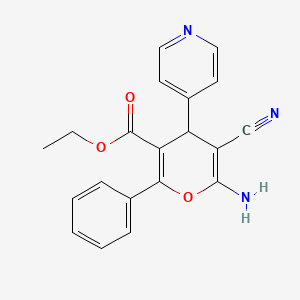
![4-[4-[2-Hydroxy-3-(4-morpholinyl)propoxy]phenyl]benzonitrile](/img/structure/B1226815.png)
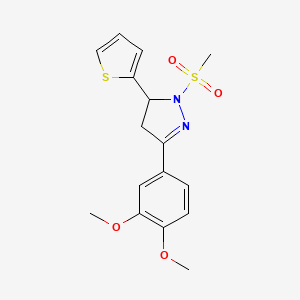
![N-tert-butyl-2-(N-[2-[5-(4-fluorophenyl)-2-tetrazolyl]-1-oxoethyl]-3-hydroxyanilino)-2-(1H-indol-3-yl)acetamide](/img/structure/B1226817.png)
